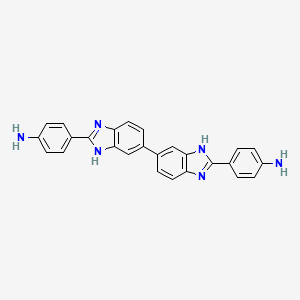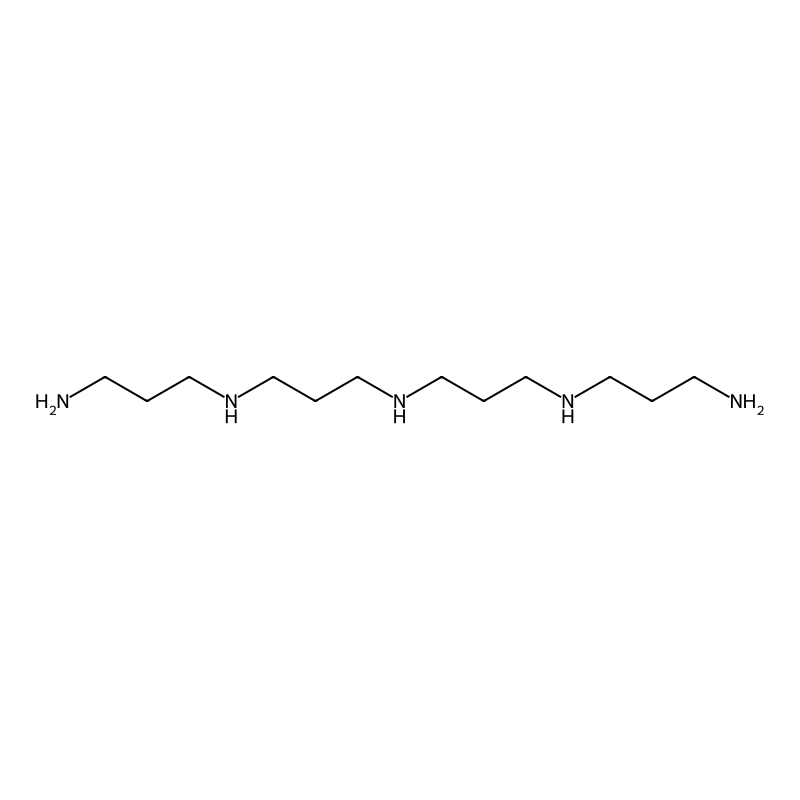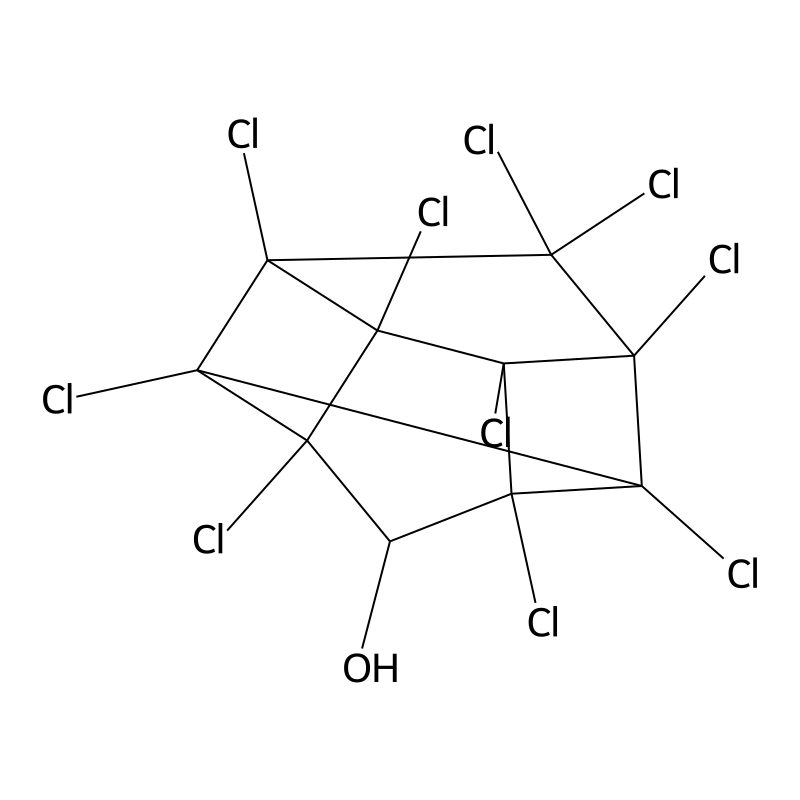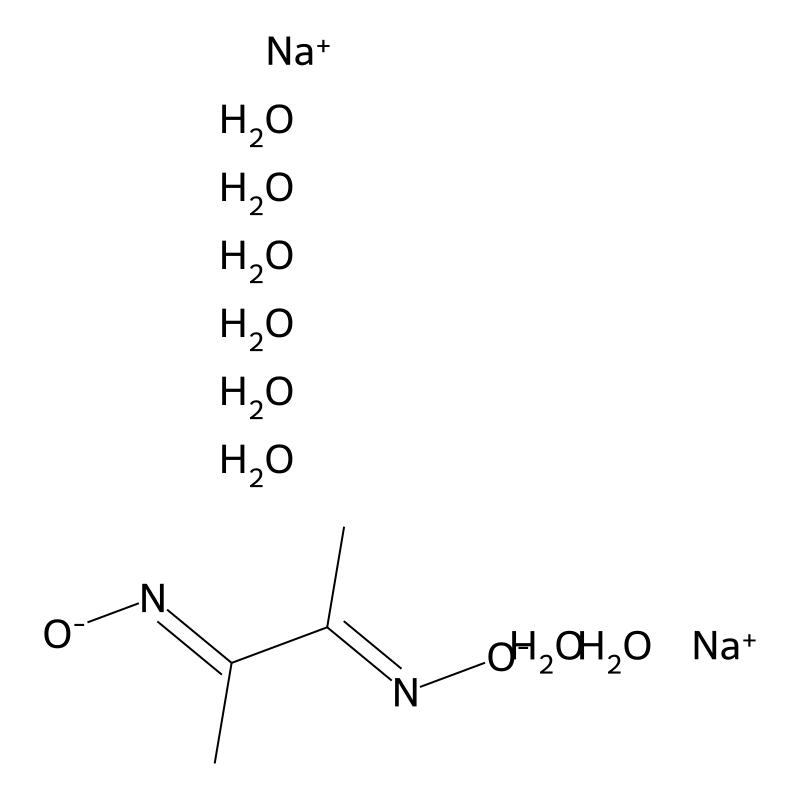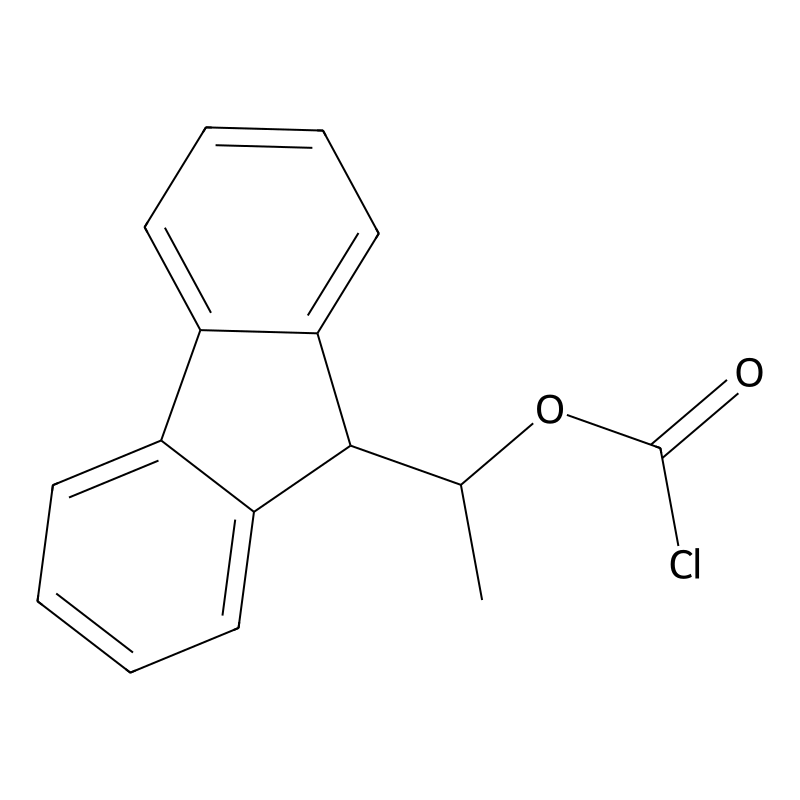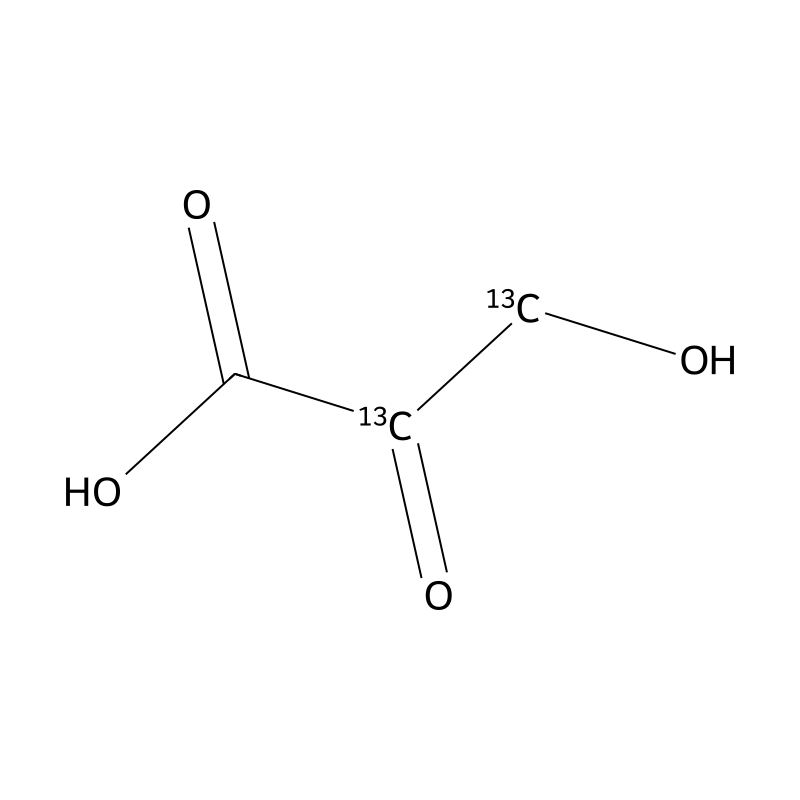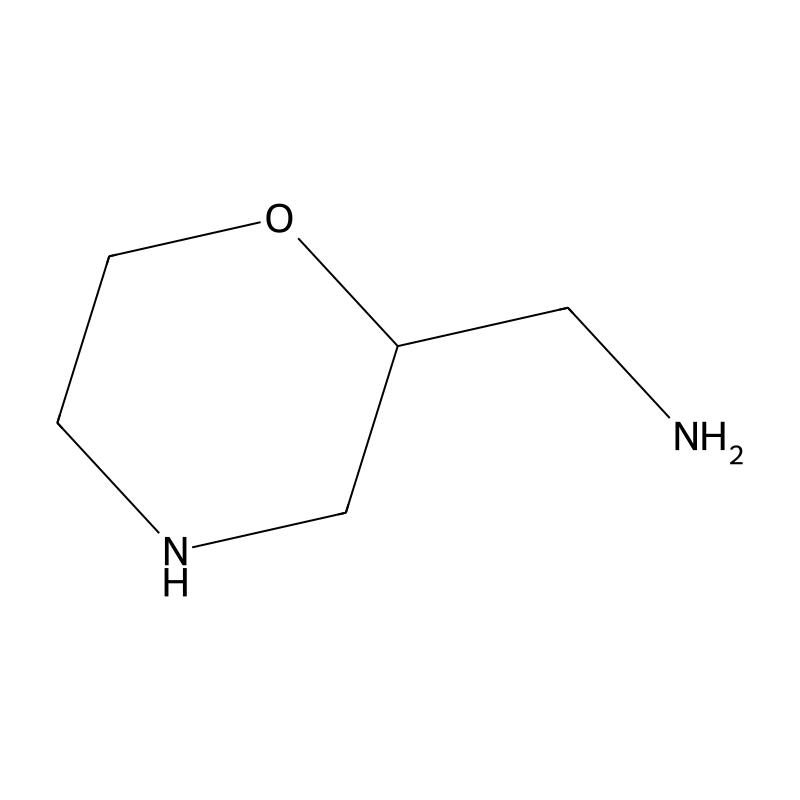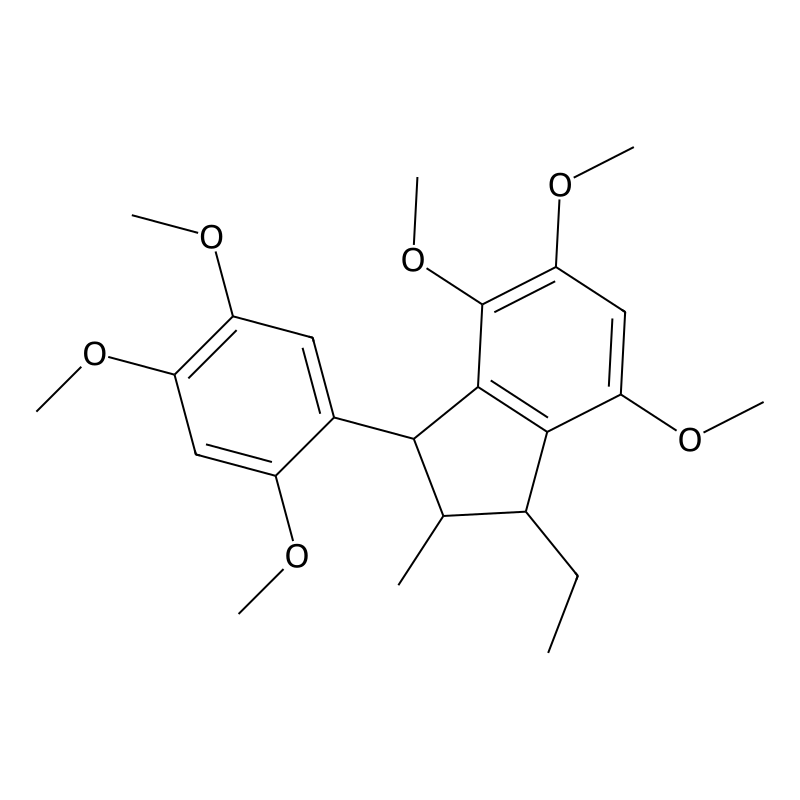Dichlone
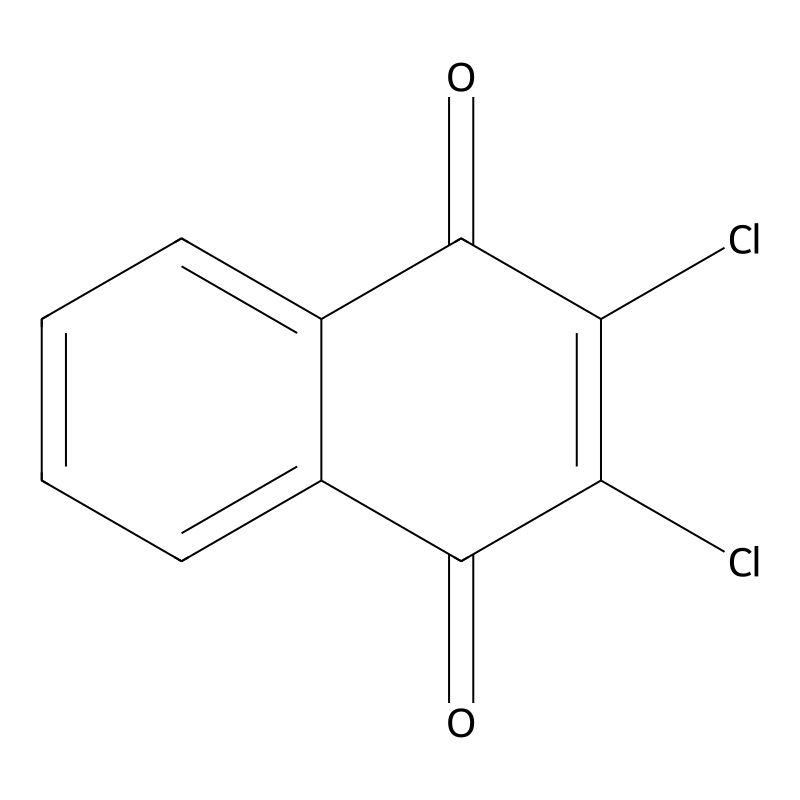
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Slightly sol in alcohol, ether, benzene
About 4% in xylene, o-dichlorobenzene. Moderately soluble in acetone, dioxane
In water, 8.0 mg/L; water buffered to pH 7.4. /Temp not specified/
0.1 mg/L water at 25 °C; 1.0 mg/L and 7 mg/L (temp not specified)
Moderately soluble in ethyl acetate, acetic acid, dimethylformamide; sparingly soluble in alcohols
Synonyms
Canonical SMILES
Dichlone, also known by trade names Phygon and Quintar, belongs to the quinone class of chemicals []. It has been widely used as a general fungicide applied to various crops, ornamentals, and even residential areas for fungal and algae control [].
Molecular Structure Analysis
Dichlone's molecular structure consists of a naphthalene ring system with two chlorine atoms attached at positions 2 and 3, and two carbonyl groups (C=O) at positions 1 and 4. This structure classifies it as a 2,3-dichloronaphthalene-1,4-dione []. The presence of the quinone functional group (C=O-C=O) is crucial for its fungicidal activity [].
Chemical Reactions Analysis
Synthesis
Dichlone is commercially produced through the chlorination and oxidation of naphthalene []. The specific details of the industrial synthesis process are often proprietary, but research suggests a multi-step process involving chlorination with chlorine gas or a hypochlorite followed by oxidation with nitric acid [].
Decomposition
Dichlone's fungicidal activity disrupts fungal cell respiration by inhibiting a specific enzyme complex within the mitochondrial electron transport chain []. This disrupts energy production within the fungus, ultimately leading to cell death. However, the specific details of this mechanism are still being elucidated [].
Physical and Chemical Properties
Physical Description
Color/Form
XLogP3
Boiling Point
275 °C at 2 mm Hg
Vapor Density
LogP
Melting Point
195.0 °C
195 °C
UNII
GHS Hazard Statements
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Therapeutic Uses
Mechanism of Action
Experiments indicated that the key oxidation of glucose, acetate, pyruvate, and alpha-ketoglutarate were inhibited by dichlone.
A central nervous system depressant. Reacts with enzyme thiols.
Dichlone is a potent alkylating agent, undergoing substitution reactions with amines.
The inhibition of rat hepatic glutathione-S-transferase (GST) isoenzymes was investigated using three quinones with different chemical structures as model compounds to establish whether the inhibition characteristics found for tetrachloro-1,4-benzoquinones apply to quinones more generally. The quinones used for the study were 2-tert-butyl-1,4-benzoquinone (3602559), 5-hydroxy-1,4-naphthoquinone (481390) (juglone), and 2,3-dichloro-1,4-naphthoquinone (117806) (dichlone). For the 1,4-benzoquinones the extent of inhibition increased with an increasing number of halogen substituents. No major importance was attached to the type of halogen nor the position of chlorine atoms. The 2-methyl derivatives of 1,4-naphthoquinone did not inhibit GST activity. A considerably higher inhibitory activity was noted for dichlone than for juglone. Both the time course of the inhibition as well as the fact that removal of the inhibitor by ultrafiltration failed to restore the enzymatic activity indicated the irreversibility of the reaction. The inhibition was slowed considerably by incubation of quinones and enzyme in the presence of the competitive inhibitor S-hexylglutathione. Isoenzyme 3-3 was the most sensitive towards the whole series of inhibitors, whereas the activity of isoenzyme 2-2 was the least affected in all cases. The authors suggest that the inhibition of quinones was probably due mainly to covalent modification of a specific cysteine residue in or near the active site. The differential sensitivities of individual isoenzymes indicated that this residue was more accessible and/or more easily modified in isoenzyme 3-3 than in any of the other isoenzymes tested. The findings suggested that quinones form a class of compounds from which a selective in-vivo inhibitor of the GST might be developed.
The addition of 2,3-dichloro-1,4-naphthoquinone (CNQ) to substrate-depleted, GSH-supplemented rat liver mitochondria resulted in a dose-dependent depletion of reactable sulfhydryl groups and a concomitant increase in mitochondrial disulfide content at a ratio of 2 thiols depleted/disulfide generated. The molar ratio of thiol depleted/CNQ added approached 20 at low CNQ concentrations and was unity at higher doses. The addition of CNQ to substrate-depleted mitochondrial suspensions resulted in O2 consumption which increased with increasing concentrations of mitochondria and was sensitive to N-ethylmaleimide (NEM) which establishes the ability of CNQ to interact with mitochondrial thiol redox centers. The CNQ-mediated large amplitude swelling of rat liver mitochondria was exacerbated by thiol oxidizing agents and depressed by disulfide reducing agents. A redox cycling mechanism between mitochondrial thiol groups, CNQ and oxygen was proposed to lower the matrix glutathione pool and make the mitochondria more susceptable to toxic oxygen radicals which induce swelling in isolated mitochondrial suspensions. In support of this mechanism, alpha-tocopherol was shown to prevent the CNQ-mediated swelling process. Beef heart mitochondrial NADH was oxidized by CNQ in a 1/1 molar ratio anaerobically and in a 3/1 molar ratio under aerobic conditions, whereas the fully reduced quinone, CNQH2, oxidized NADH aerobically but not anaerobically. Thus, CNQ is capable of interacting with NADH of the mitochondrial electron transport chain in a redox cycling fashion.
Vapor Pressure
1.1X10-6 mm Hg at 25 °C
Pictograms


Irritant;Environmental Hazard
Other CAS
Wikipedia
Use Classification
FUNGICIDES
Methods of Manufacturing
... Chlorination of 1,4-naphthoquinone; ... Sjostrand, US patent 2975196 (1961 to Svenska Oljeslageri Aktiebolaget); by oxidation of 2,3-dichloro-5,8-dihydro-1,4-naphthohydroquinone: Gaertner, US patent 2750427 (1956 to Monsanto); by oxidation of 2,3-dichloro-p-benzoquinone.
General Manufacturing Information
Compatible with many common fungicides and wettable-powder insecticides.
It is generally used at dosage of 3/4-1 lb/100 gal. of spray. ... As dry seed treatment ... /rates vary/ from 1-4 oz/100 lb of seed.
Not produced commercially in USA.
Introduced by Uniroyal Inc and by FMC Corp. (US patents 2,302,384; 2,349,772 to Uniroyal).
Yields of up to 96% can be obtained by direct chlorination of 1,4-naphthoquinone if the chlorination is carried out in carbon tetrachloride at 50 °C.
Analytic Laboratory Methods
Determination of the fungicide dichlone by normal and first-derivative spectrofluorimetry. The influence of solvents on the sensitivity of the spectrofluorometric detection of dichlone is discussed. Linear normal and first-derivative relative std deviations are 3.8 and 2.2%, resp. The derivative method is less affected by the presence of other insecticides, eg, kepone, thiodan, and monocrotophos.
Results are reported of a preliminary trial to establish the systematic identification and quantitative determination of various types of pesticides from their mixtures, by column chromatography, thin-layer chromatography and gas chromatography. Results are presented regarding the analysis of a mixture of the insecticides /including dichlone/.
An electrochemical detection approach for liquid chromatography is described utilizing two sequential, generator/detector electrodes. Analytes are first electrolyzed, and the reaction products are then detected electrochemically at a second electrode. In some cases, this allows the detection of analytes with high redox potentials, with good sensitivity and selectivity. The technique is tested on several organic analytes including dichlone.
For more Analytic Laboratory Methods (Complete) data for DICHLONE (8 total), please visit the HSDB record page.
Storage Conditions
Stability Shelf Life
In the dry state, stable to light and heat. In solution, slowly decomposed by light. Stable in acidic media, but hydrolyzed by alkalis.
Dates
Cyclic electron transfer around Photosystem I mediated by 2,3-dichloro-1,4-naphtoquinone and ascorbate
Anastasia A Petrova, Boris V Trubitsin, Baina K Boskhomdzhieva, Alexey Yu Semenov, Alexander N TikhonovPMID: 29885280 DOI: 10.1002/1873-3468.13154
Abstract
In this work, we investigated electron transport around the photosynthetic pigment-protein complex of Photosystem I (PS I) mediated by external high-potential electron carrier 2,3-dichloro-1,4-naphtoquinone (ClNQ) and ascorbate. It has been demonstrated that the oxidized species of Cl
NQ and ascorbate serve as intermediates capable of accepting electrons from the iron-sulfur cluster F
of PS I. Reduced species of Cl
NQ and ascorbate are oxidized by photooxidized PS I primary donor P700+ and/or by molecular oxygen. We have found the synergistic effect of Cl
NQ and ascorbate on the rate of P700+ reduction. Accelerated electron flow to P700+, observed in the presence of both Cl
NQ and ascorbate, is explained by an increase in the reduced species of Cl
NQ due to electron transfer from ascorbate.
Design, Synthesis and Cancer Cell Growth Inhibition Evaluation of New Aminoquinone Hybrid Molecules
Andrea Defant, Ines ManciniPMID: 31197105 DOI: 10.3390/molecules24122224
Abstract
Molecular hybridization has proven to be a successful multi-target strategy in the design and development of new antitumor agents. Based on this rational approach, we have planned hybrid molecules containing covalently linked pharmacophoric units, present individually in compounds acting as inhibitors of the cancer protein targets tubulin, human topoisomerase II and ROCK1. Seven new molecules, selected by docking calculation of the complexes with each of the proteins taken into consideration, have been efficiently synthesized starting from 2,3-dichloro-1,4-naphtoquinone or 6,7-dichloro-5,8-quinolinquinone. By screening the full National Cancer Institute (NCI) panel, including 60 human cancer cell lines, four molecules displayed good and sometimes better growth inhibition GIthan the ROCK inhibitor Y-27632, the Topo II inhibitor podophyllotoxin and the tubulin inhibitor combretastatin A-4. The relative position of
heteroatoms in the structures of the tested compounds was crucial in affecting bioactivity and selectivity. Furthermore, compound
(2-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenoxy)naphthalene-1,4-dione) emerged as the most active in the series, showing a potent and selective inhibition of breast cancer BT-549 cells (GI
< 10 nM).
Validated spectrophotometric methods for determination of sodium valproate based on charge transfer complexation reactions
Tarek S Belal, Dina S El-Kafrawy, Mohamed S Mahrous, Magdi M Abdel-Khalek, Amira H Abo-GharamPMID: 26574649 DOI: 10.1016/j.saa.2015.11.008
Abstract
This work presents the development, validation and application of four simple and direct spectrophotometric methods for determination of sodium valproate (VP) through charge transfer complexation reactions. The first method is based on the reaction of the drug with p-chloranilic acid (p-CA) in acetone to give a purple colored product with maximum absorbance at 524nm. The second method depends on the reaction of VP with dichlone (DC) in dimethylformamide forming a reddish orange product measured at 490nm. The third method is based upon the interaction of VP and picric acid (PA) in chloroform resulting in the formation of a yellow complex measured at 415nm. The fourth method involves the formation of a yellow complex peaking at 361nm upon the reaction of the drug with iodine in chloroform. Experimental conditions affecting the color development were studied and optimized. Stoichiometry of the reactions was determined. The proposed spectrophotometric procedures were effectively validated with respect to linearity, ranges, precision, accuracy, specificity, robustness, detection and quantification limits. Calibration curves of the formed color products with p-CA, DC, PA and iodine showed good linear relationships over the concentration ranges 24-144, 40-200, 2-20 and 1-8μg/mL respectively. The proposed methods were successfully applied to the assay of sodium valproate in tablets and oral solution dosage forms with good accuracy and precision. Assay results were statistically compared to a reference pharmacopoeial HPLC method where no significant differences were observed between the proposed methods and reference method.Directionality of electron transfer in cyanobacterial photosystem I at 298 and 77K
Hiroki Makita, Gary HastingsPMID: 25962848 DOI: 10.1016/j.febslet.2015.04.048
Abstract
Electron transfer processes in cyanobacterial photosystem I particles from Synechocystis sp. PCC 6803 with a high potential naphthoquinone (2,3-dichloro-1,4-naphthoquinone) incorporated into the A1 binding site have been studied at 298 and 77K using time-resolved visible and infrared difference spectroscopy. The high potential naphthoquinone inhibits electron transfer past A1, and biphasic P700(+)A1(-) radical pair recombination is observed. The two phases are assigned to P700(+)A1B(-) and P700(+)A1A(-) recombination. Analyses of the transient absorption changes indicate that the ratio of A- and B-branch electron transfer is 95:5 at 77 K and 77:23 at 298 K.Spectroscopic and theoretical studies on the nucleophilic substitution of 2,3-dichloronaphthoquinone with para-substituted anilines in solid state via initial charge transfer complexation
Angupillai Satheshkumar, Kuppanagounder P ElangoPMID: 22981514 DOI: 10.1016/j.saa.2012.08.056
Abstract
Various spectroscopy techniques (UV-Vis, DRS, FT-IR, (1)H NMR, LC-MS) and theoretical computations have been employed to investigate the mechanism of the nucleophilic substitution reaction of 2,3-dichloronaphthoquinone (DCNQ) with para-substituted anilines in solid state under base- and solvent-free conditions against traditional synthetic routes. The initial formations of electron donor acceptor (EDA) adduct between DCNQ and aniline was found to be the driving force for the substitution reaction to occur in solid phase.Incorporation of a high potential quinone reveals that electron transfer in Photosystem I becomes highly asymmetric at low temperature
Sam Mula, Anton Savitsky, Klaus Möbius, Wolfgang Lubitz, John H Golbeck, Mahir D Mamedov, Alexey Yu Semenov, Art van der EstPMID: 22246442 DOI: 10.1039/c2pp05340c
Abstract
Photosystem I (PS I) has two nearly identical branches of electron-transfer co-factors. Based on point mutation studies, there is general agreement that both branches are active at ambient temperature but that the majority of electron-transfer events occur in the A-branch. At low temperature, reversible electron transfer between P(700) and A(1A) occurs in the A-branch. However, it has been postulated that irreversible electron transfer from P(700) through A(1B) to the terminal iron-sulfur clusters F(A) and F(B) occurs via the B-branch. Thus, to study the directionality of electron transfer at low temperature, electron transfer to the iron-sulfur clusters must be blocked. Because the geometries of the donor-acceptor radical pairs formed by electron transfer in the A- and B-branch differ, they have different spin-polarized EPR spectra and echo-modulation decay curves. Hence, time-resolved, multiple-frequency EPR spectroscopy, both in the direct-detection and pulse mode, can be used to probe the use of the two branches if electron transfer to the iron-sulfur clusters is blocked. Here, we use the PS I variant from the menB deletion mutant strain of Synechocyctis sp. PCC 6803, which is unable to synthesize phylloquinone, to incorporate 2,3-dichloro-1,4-naphthoquinone (Cl(2)NQ) into the A(1A) and A(1B) binding sites. The reduction midpoint potential of Cl(2)NQ is approximately 400 mV more positive than that of phylloquinone and is unable to transfer electrons to the iron-sulfur clusters. In contrast to previous studies, in which the iron-sulfur clusters were chemically reduced and/or point mutations were used to prevent electron transfer past the quinones, we find no evidence for radical-pair formation in the B-branch. The implications of this result for the directionality of electron transfer in PS I are discussed.Observations on antimicrobial action of 2,3-dichloro-1,4-naphthoquinone, and its reversal by vitamin K
D W WOOLLEYPMID: 21006298 DOI: 10.3181/00379727-60-15142
Abstract
Charge transfer interaction of 4-acetamidophenol (paracetamol) with 2,3-dichloro-1,4-naphthoquinone: a study in aqueous ethanol medium by UV-vis spectroscopic and DFT methods
Avijit Saha, Amit S Tiwary, Asok K MukherjeePMID: 18343717 DOI: 10.1016/j.saa.2008.01.034
Abstract
4-Acetamidophenol (paracetamol) is shown to form charge transfer complex with 2,3-dichloro1,4-naphthoquinone in aqueous ethanol media exhibiting the unusual 2:1 (paracetamol:quinone) stoichiometry. The complexation enthalpy and entropy have been estimated from the formation constant (K) determined spectrophotometrically at five different temperatures. In aqueous ethanol mixtures of varying composition K increases with increasing dielectric constant of the medium. This has been rationalized by calculating the electronic charge distribution in paracetamol molecule and its conjugate base at the DFT/B3LYP/6-31++G(d,p) level. The theoretically calculated vertical ionization potential of paracetamol also agrees with reported experimental value.Bacterial growth response to photoactive quinones
Pamela P Vaughan, Paul Novotny, Nicole Haubrich, Luther McDonald, Michael Cochran, Julia Serdula, Raid W Amin, Wade H JeffreyPMID: 20923439 DOI: 10.1111/j.1751-1097.2010.00794.x
Abstract
Quinones are known producers of reactive oxygen species (ROS) that may be toxic in natural aquatic environments. In this study, the effects of parent quinones and their photodegradation products on bacterial growth were determined, and photochemical ROS formation rates were measured. Using (3)H-leucine incorporation to measure growth of the bacterium Pseudomonas aeruginosa and natural seawater bacterioplankton, growth inhibition was observed when samples were exposed to dichlone, chloranil and sodium anthraquinone-2-sulfonate (AQ2S). For seawater, compared with other quinones tested, dichlone showed the greatest toxicity in the dark, and AQ2S toxicity was greatest during simultaneous exposure to sunlight. Photodegraded chloranil and dichlone showed decreased toxicity compared with nonirradiated samples. For P. aeruginosa, AQ2S and its photodegradation products showed the greatest toxicity during simultaneous exposure to sunlight. Chloranil photodegradation products showed reduced toxicity compared with the parent compound during simultaneous exposure to sunlight. Dichlone was the only compound to show any toxicity to P. aeruginosa in the dark, and its photodegradation products were more toxic than the parent compound. Based on the results of dark and light controlled experiments measuring bacterial growth and estimated ROS production rates, ROS alone does not account for relative differences in toxicity between these quinones.Toxicology in the fast lane: application of high-throughput bioassays to detect modulation of key enzymes and receptors
Christophe Morisseau, Oleg Merzlikin, Amy Lin, Guochun He, Wei Feng, Isela Padilla, Michael S Denison, Isaac N Pessah, Bruce D HammockPMID: 20049205 DOI: 10.1289/ehp.0900834
Abstract
Legislation at state, federal, and international levels is requiring rapid evaluation of the toxicity of numerous chemicals. Whole-animal toxicologic studies cannot yield the necessary throughput in a cost-effective fashion, leading to a critical need for a faster and more cost-effective toxicologic evaluation of xenobiotics.We tested whether mechanistically based screening assays can rapidly provide information on the potential for compounds to affect key enzymes and receptor targets, thus identifying those compounds requiring further in-depth analysis.
A library of 176 synthetic chemicals was prepared and examined in a high-throughput screening (HTS) manner using nine enzyme-based and five receptor-based bioassays.
All the assays have high Z' values, indicating good discrimination among compounds in a reliable fashion, and thus are suitable for HTS assays. On average, three positive hits were obtained per assay. Although we identified compounds that were previously shown to inhibit a particular enzyme class or receptor, we surprisingly discovered that triclosan, a microbiocide present in personal care products, inhibits carboxylesterases and that dichlone, a fungicide, strongly inhibits the ryanodine receptors.
Considering the need to rapidly screen tens of thousands of anthropogenic compounds, our study shows the feasibility of using combined HTS assays as a novel approach toward obtaining toxicologic data on numerous biological end points. The HTS assay approach is very useful to quickly identify potentially hazardous compounds and to prioritize them for further in-depth studies.
